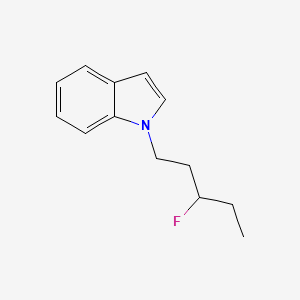
3-Fluoropentylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central CB1 and the peripheral CB2 receptors. The addition of a terminal fluorine to the pentyl chain can further increase affinity for both CB receptors. 3-Fluoropentylindole is the base structure for various synthetic CBs that features a fluorine at the three position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Metabolism and Metabolic Stability
- 3-Fluoropentylindole and its analogs undergo various metabolic transformations, including hydroxylation, ketone formation, and carboxylation, as observed in studies using human liver microsomes and hepatocytes (Wohlfarth et al., 2015).
Chemical Synthesis and Characterization
- Research has explored the synthesis of 3-fluoro-2-hetarylindoles, demonstrating a range of chemical reactions involving 3,3-difluoroindolium ions and various nucleophiles (Fong et al., 2015).
- Studies on electrophilic fluorination for the synthesis of fluoroindoles, including 3-fluoropentylindole, reveal methods for producing these compounds, which are useful intermediates in chemical syntheses (Hodson et al., 1994).
Molecular Structure Analysis
- Microwave spectroscopy has been used to confirm the existence of rotational isomers in molecules like 3-fluoropropene, providing insights into the structural properties of similar fluorinated compounds (Hirota, 1965).
Fluorescence and Biological Probes
- Fluorinated indoles like 3-fluoropentylindole have potential applications as hydrophobic fluorescence probes in biological research, offering insights into protein interactions and micropolarity (Singh & Hota, 2007).
Biological Activity and Medicinal Chemistry
- Compounds like 3-acetylindoles, related to 3-fluoropentylindole, show a broad spectrum of biological activities and potential medicinal applications, including anti-HIV properties and treatment for various disorders (Metwally et al., 2009).
- A study on 2-aroylindole derivatives, similar to 3-fluoropentylindole, identifies them as a new class of antimitotic agents, highlighting their potential in cancer treatment (Mahboobi et al., 2001).
Structural and Vibrational Analysis
- Investigations into the structure, vibrations, and reactivity of pharmacologically active indole compounds provide insights into their electronic properties and potential reactivity in pharmaceutical applications (Arjunan et al., 2020).
Eigenschaften
Produktname |
3-Fluoropentylindole |
|---|---|
Molekularformel |
C13H16FN |
Molekulargewicht |
205.3 |
IUPAC-Name |
1-(3-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |
InChI-Schlüssel |
DJQBLVURAATKGQ-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Synonyme |
1-(3-fluoropentyl)-1H-indole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Acetylamino)benzoyl-d4]-β-alanine](/img/no-structure.png)